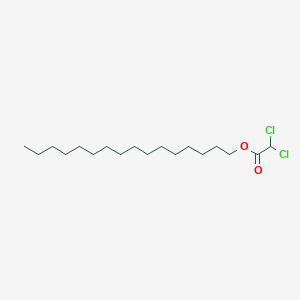
Hexadecyl dichloroacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hexadecyl dichloroacetate is an organic compound with the molecular formula C₁₈H₃₄Cl₂O₂ It is a derivative of dichloroacetic acid, where the hydrogen atoms of the methyl group are replaced by chlorine atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Hexadecyl dichloroacetate can be synthesized through the esterification of dichloroacetic acid with hexadecanol. The reaction typically involves the use of a catalyst such as sulfuric acid and is carried out under reflux conditions. The reaction can be represented as follows:
C2H2Cl2O2+C16H34O→C18H34Cl2O2+H2O
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of high-purity reagents and controlled reaction conditions is crucial to obtain a high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Hexadecyl dichloroacetate undergoes various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of water and an acid or base catalyst, yielding dichloroacetic acid and hexadecanol.
Reduction: The compound can be reduced to form hexadecyl acetate and hydrochloric acid.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Water, acid (e.g., hydrochloric acid), or base (e.g., sodium hydroxide).
Reduction: Reducing agents such as lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
Hydrolysis: Dichloroacetic acid and hexadecanol.
Reduction: Hexadecyl acetate and hydrochloric acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Hexadecyl dichloroacetate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other chemical compounds.
Biology: Studied for its potential effects on cellular metabolism and enzyme activity.
Medicine: Investigated for its potential therapeutic properties, particularly in cancer research due to its ability to inhibit pyruvate dehydrogenase kinase.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of surfactants and emulsifiers.
Wirkmechanismus
The primary mechanism of action of hexadecyl dichloroacetate involves the inhibition of pyruvate dehydrogenase kinase. This inhibition leads to the activation of pyruvate dehydrogenase, which in turn promotes the conversion of pyruvate to acetyl-CoA, enhancing oxidative phosphorylation and reducing glycolysis. This shift in cellular metabolism is particularly relevant in cancer research, where the compound has been shown to selectively target cancer cells .
Vergleich Mit ähnlichen Verbindungen
Hexadecyl dichloroacetate can be compared with other dichloroacetates, such as:
Dichloroacetic acid: A simpler compound with similar inhibitory effects on pyruvate dehydrogenase kinase but different physical and chemical properties.
Trichloroacetic acid: Another halogenated acetic acid with distinct reactivity and applications.
Chloroacetic acid: A related compound with only one chlorine atom, used in different industrial applications.
This compound is unique due to its long alkyl chain, which imparts different solubility and reactivity characteristics compared to its simpler counterparts.
Eigenschaften
CAS-Nummer |
83005-03-2 |
|---|---|
Molekularformel |
C18H34Cl2O2 |
Molekulargewicht |
353.4 g/mol |
IUPAC-Name |
hexadecyl 2,2-dichloroacetate |
InChI |
InChI=1S/C18H34Cl2O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-22-18(21)17(19)20/h17H,2-16H2,1H3 |
InChI-Schlüssel |
WDSYEOLRIOORQD-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCCOC(=O)C(Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


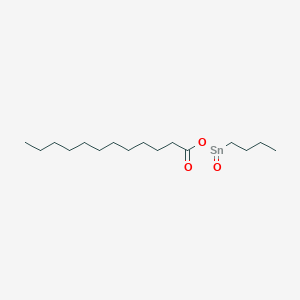
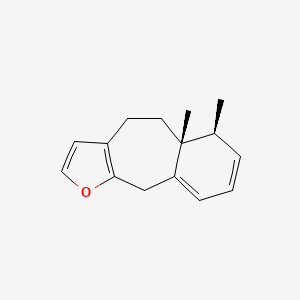

![5-[(4-Heptoxyphenyl)methyl]pyrimidine-2,4-diamine](/img/structure/B14418229.png)

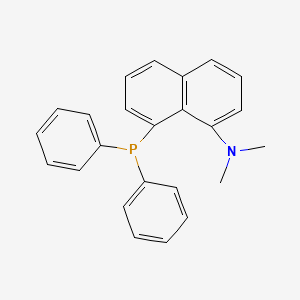
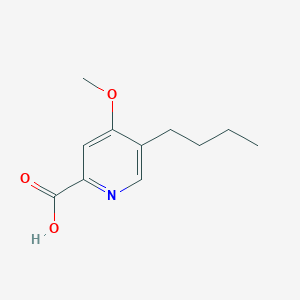


![2-Azabicyclo[2.2.1]hepta-2,5-diene](/img/structure/B14418260.png)
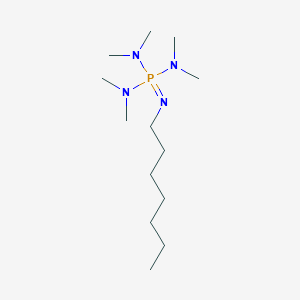
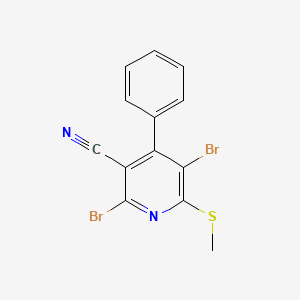
![4,4'-Dioctyl-1,1'-bi(bicyclo[2.2.2]octane)](/img/structure/B14418273.png)

